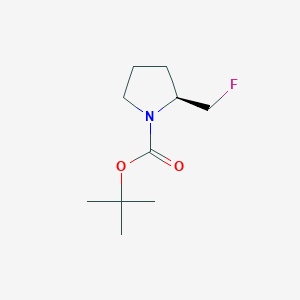
(S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18FNO2 and its molecular weight is 203.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.
Chemical Structure and Properties
This compound possesses the following chemical characteristics:
- Molecular Formula : C10H16FNO2
- Molecular Weight : Approximately 203.25 g/mol
- Chirality : The compound exists as an enantiomer, with specific biological activities that may differ from its (R) counterpart.
The presence of a fluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Pyrrolidine derivatives, including this compound, are known to interact with various biological targets. The mechanisms by which these compounds exert their effects typically include:
- Receptor Binding : Interaction with specific receptors leading to modulation of signaling pathways.
- Enzyme Inhibition : Acting as inhibitors of enzymes involved in critical metabolic processes.
- Cellular Pathway Modulation : Influencing pathways related to apoptosis, cell proliferation, and inflammation.
Anticancer Activity
Recent studies have suggested that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds revealed:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induces apoptosis via caspase activation |
| Compound B | U-937 | 3.5 | Inhibits cell proliferation |
| This compound | TBD | TBD | TBD |
Note: Further research is needed to establish specific IC50 values for this compound.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrrolidine derivatives. Studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neuroinflammatory pathways.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The results indicated that modifications in the pyrrolidine structure significantly influenced biological activity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . -
Neuroprotection Research :
Research focusing on neuroprotective properties demonstrated that certain pyrrolidine derivatives could reduce neuronal death in models of oxidative stress. The study highlighted the role of these compounds in modulating inflammatory cytokines and protecting against apoptosis .
特性
IUPAC Name |
tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOXBZSEABMKT-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














